[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1805633-22-0
VCID: VC12012784
InChI: InChI=1S/C8H7ClF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H
SMILES: C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl
Molecular Formula: C8H8Cl2F3N
Molecular Weight: 246.05 g/mol

[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride

CAS No.: 1805633-22-0

Cat. No.: VC12012784

Molecular Formula: C8H8Cl2F3N

Molecular Weight: 246.05 g/mol

* For research use only. Not for human or veterinary use.

[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride - 1805633-22-0

Specification

CAS No. 1805633-22-0
Molecular Formula C8H8Cl2F3N
Molecular Weight 246.05 g/mol
IUPAC Name [3-chloro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H7ClF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H
Standard InChI Key OFHUQYIMBZPEBJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₈Cl₂F₃N, with a molecular weight of 246.05 g/mol. Its structure consists of a phenyl ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group, linked to a methylamine moiety that is protonated as a hydrochloride salt.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1805633-22-0
Molecular FormulaC₈H₈Cl₂F₃N
Molecular Weight246.05 g/mol
Synonymous Names3-Chloro-5-(trifluoromethyl)benzylamine hydrochloride

Discrepancies in molecular formulas across sources (e.g., C₇H₇Cl₂F₃N₂ in one catalog entry ) likely stem from typographical errors or misattribution to structurally similar pyridine analogs .

Synthesis and Chemical Reactivity

Reactivity Profile

  • Nucleophilic substitution: The amine group participates in acylations and alkylations.

  • Electrophilic aromatic substitution: The electron-withdrawing -CF₃ group deactivates the ring, directing further substitutions to meta/para positions.

  • Salt formation: The hydrochloride salt improves solubility in polar solvents .

Analog StructureIC₅₀/EC₅₀TargetSource
N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl]...0.0063 µMGlyT1
3-CF₃-5-Cl benzylamineNot reportedAntimicrobial

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data available.

  • Target Validation: High-throughput screening needed to identify primary molecular targets.

  • Synthetic Optimization: Development of enantioselective routes for chiral variants .

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